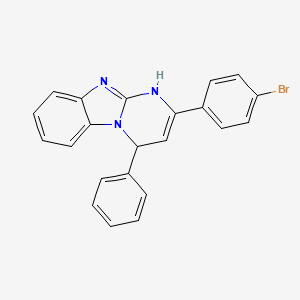![molecular formula C7H15NO3 B14139480 Methyl [2-(dimethylamino)ethoxy]acetate CAS No. 89207-16-9](/img/structure/B14139480.png)
Methyl [2-(dimethylamino)ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(dimethylamino)ethoxy]acetate is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.199 g/mol . It is also known by other names such as (2-dimethylamino-ethoxy)-acetic acid methyl ester and acetic acid, [2-(dimethylamino)ethoxy]-, methyl ester . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Methyl [2-(dimethylamino)ethoxy]acetate can be synthesized through several synthetic routes. One common method involves the reaction of N,N-dimethylethanolamine with methyl chloroacetate . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Methyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Scientific Research Applications
Methyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of methyl [2-(dimethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It can also interact with cellular receptors and transporters, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Methyl [2-(dimethylamino)ethoxy]acetate can be compared with other similar compounds, such as:
Methyl [2-(dimethylamino)ethyl]aminoacetate: This compound has a similar structure but differs in the presence of an additional amino group.
Ethyl [2-(dimethylamino)ethoxy]acetate: This compound has an ethyl group instead of a methyl group, leading to differences in its chemical properties and reactivity.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications in various fields of research.
Properties
CAS No. |
89207-16-9 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)ethoxy]acetate |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-5-11-6-7(9)10-3/h4-6H2,1-3H3 |
InChI Key |
NQODCCHHRXTGKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


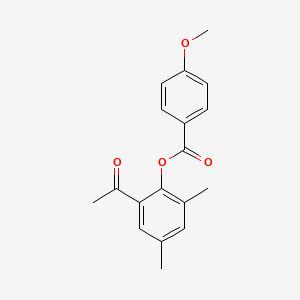
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
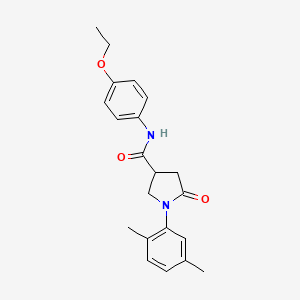
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)

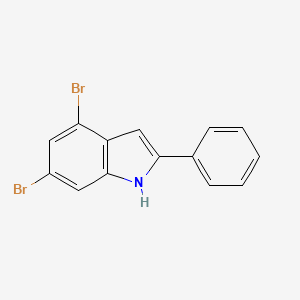
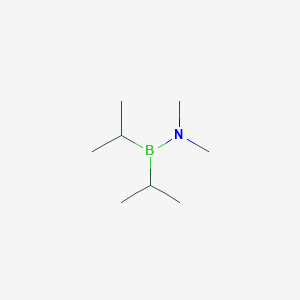
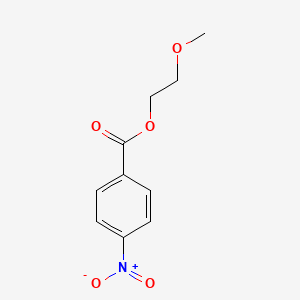
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
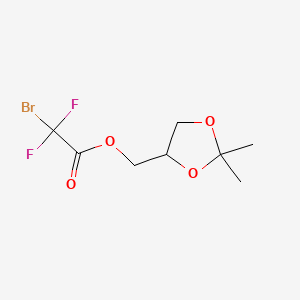
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
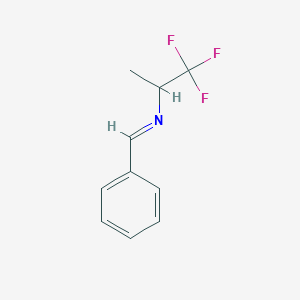
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
